![molecular formula C19H13BrF3NO2 B2945310 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid CAS No. 881040-06-8](/img/structure/B2945310.png)
5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a carboxylic acid group, a bromophenyl group, a methyl group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the positions of these groups on the pyrrole ring .
Chemical Reactions Analysis
This compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the bromophenyl group could undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic . The bromine and trifluoromethyl groups could also significantly affect the compound’s reactivity .
Wissenschaftliche Forschungsanwendungen
Antitumor Evaluation
Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives have been synthesized and evaluated for their cytotoxicity against certain cell lines, demonstrating potential in antitumor studies. These compounds, derived from similar structural frameworks, highlight the investigational value of pyrrole derivatives in developing anticancer agents (F. Liu et al., 2006).
Catalysis
A bis(oxazolinyl)pyrrole has been identified as a new monoanionic tridentate supporting ligand, leading to the synthesis of highly active palladium catalysts for Suzuki-type C−C coupling. This application underlines the potential utility of pyrrole derivatives in catalysis, suggesting areas where the specified compound might find use (C. Mazet & L. Gade, 2001).
Material Science
Research into poly (ester-imide)s based on diacid monomers, including those related to pyrrole derivatives, explores the thermal properties and solubility of these materials. Such studies indicate the potential for using complex pyrrole compounds in the development of new materials with specific thermal and solubility characteristics (Ruaa Jameel Kamel et al., 2019).
Chirality Assignment
The preparation of polyacetylenes bearing an amino group, including studies on their application to chirality assignment of carboxylic acids through circular dichroism, showcases the broader chemical research applications of pyrrole derivatives. This suggests potential methodologies for determining the chirality of complex compounds, including those related to the specified chemical (E. Yashima et al., 1997).
Organocatalysis
Zwitterionic salts derived from pyrrole compounds have shown effectiveness as organocatalysts for transesterification reactions. This application points to the versatility of pyrrole derivatives in facilitating chemical reactions, indicating potential research directions for the specified compound in catalysis (K. Ishihara et al., 2008).
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific targets in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It’s worth noting that similar pyrazole-bearing compounds have been shown to interact with their targets in a way that inhibits the growth and proliferation of the leishmania and plasmodium species . This interaction leads to the potent antileishmanial and antimalarial activities observed .
Biochemical Pathways
Similar pyrazole-bearing compounds have been shown to interfere with the biochemical pathways of the leishmania and plasmodium species, leading to their antileishmanial and antimalarial effects .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting potential favorable adme properties .
Result of Action
Similar pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may induce significant molecular and cellular changes in the leishmania and plasmodium species .
Action Environment
It’s worth noting that the efficacy of similar pyrazole-bearing compounds can be influenced by various factors, including the specific strain of leishmania or plasmodium, the host’s immune response, and the presence of drug-resistant strains .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO2/c1-11-16(18(25)26)10-17(12-5-7-14(20)8-6-12)24(11)15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRFSMPEHOQTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

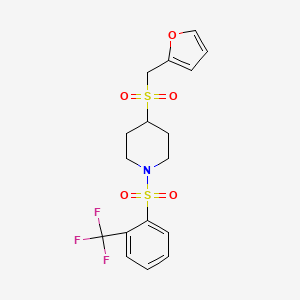
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)

![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)
![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)
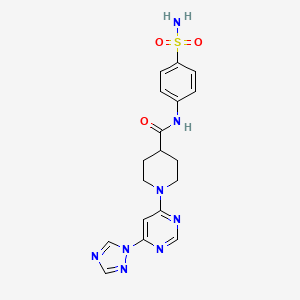
![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)
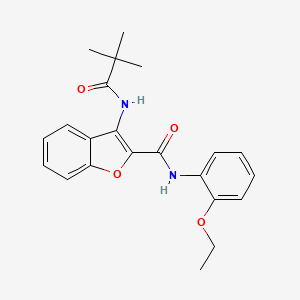

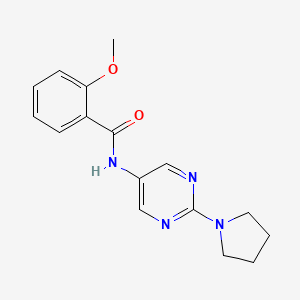
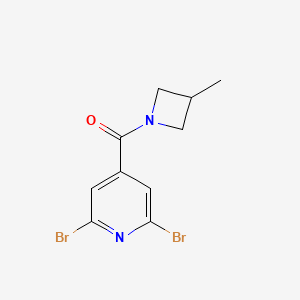
![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)